

Technical Support Center: Modifying NITD008 for an Improved Safety Profile

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Compound of Interest

Compound Name: NITD-2
Cat. No.: B8146543

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This technical support center provides guidance for researchers, scientists, and drug development professionals working on modifying the structure of NITD008 to enhance its safety profile while maintaining antiviral efficacy.

Frequently Asked Questions (FAQs)

Q1: What is NITD008 and why is its safety profile a concern?

A1: NITD008 is a potent adenosine nucleoside analog with broad-spectrum antiviral activity against many flaviviruses, including Dengue, West Nile, and Zika viruses.^[1] It functions as a chain terminator of the viral RNA-dependent RNA polymerase (RdRp), halting viral replication.^{[2][3]} Despite its promising antiviral activity, preclinical studies in rats and dogs revealed significant toxicity, including irreversible corneal opacities, blood abnormalities, and movement disorders, which has prevented its advancement into human clinical trials.^{[1][2]}

Q2: What is the proposed mechanism of NITD008's toxicity?

A2: The toxicity of many nucleoside analogs is linked to off-target effects, particularly the inhibition of human mitochondrial RNA polymerase (POLRMT).^{[4][5][6]} It is hypothesized that the triphosphate form of NITD008 is also recognized by POLRMT, leading to the termination of

mitochondrial RNA synthesis. This disruption of mitochondrial function can lead to the diverse toxicities observed in animal studies. Efficient substrates and chain terminators of POLRMT are more likely to cause mitochondrial toxicity.[4]

Q3: What are the key structural features of NITD008 that can be modified to improve its safety profile?

A3: The structure of NITD008 offers several points for modification to potentially reduce toxicity while preserving antiviral activity. These include:

- The 7-deazapurine core: Modifications at the 7-position of the purine analog can influence both activity and toxicity. Introduction of bulkier groups at this position has been shown in some 7-deazapurine nucleosides to reduce cytotoxicity.[2][7]
- The 2'-C-acetylene group on the ribose sugar: This group is crucial for its mechanism of action but may also contribute to toxicity. Bioisosteric replacement of the acetylene group with other small, rigid functionalities could be explored.
- Other positions on the ribose moiety: Modifications at the 3', 4', and 5' positions of the ribose sugar can impact the molecule's conformation, phosphorylation efficiency by human kinases (a key step in toxicity), and interaction with viral and host polymerases.

Q4: What are some general medicinal chemistry strategies to reduce the toxicity of nucleoside analogs like NITD008?

A4: Several strategies can be employed:

- Prodrug approaches: Converting the nucleoside into a prodrug can alter its biodistribution and metabolic activation, potentially reducing systemic toxicity and targeting the active compound to specific tissues.
- Bioisosteric replacements: Replacing key functional groups with others that have similar steric and electronic properties (bioisosteres) can modulate the safety profile. For example, replacing a hydroxyl group with a fluorine atom can alter metabolic stability and interactions with host enzymes.[6]

- Stereochemical modifications: Changing the stereochemistry of the sugar moiety can significantly impact how the analog is recognized by viral versus human polymerases.
- Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) studies: Systematically synthesizing and testing a series of analogs with specific structural changes is crucial to understand which modifications lead to a better safety profile while retaining antiviral potency.

Q5: What in vitro assays are essential for evaluating the safety profile of new NITD008 analogs?

A5: A panel of in vitro assays should be conducted to assess the potential toxicity of new analogs early in the development process:

- Cytotoxicity assays: To determine the general toxicity of the compounds in various cell lines (e.g., HepG2, A549, Vero). The MTT or MTS assay is commonly used for this purpose.
- Mitochondrial toxicity assays: To specifically assess the impact on mitochondrial function. This can include measuring mitochondrial DNA content, oxygen consumption rates, and testing for inhibition of POLRMT.
- hERG channel assay: To evaluate the risk of cardiac toxicity by assessing the inhibition of the hERG potassium channel.
- Ames test: To assess the mutagenic potential of the compounds.
- CYP450 inhibition assays: To determine the potential for drug-drug interactions.

Troubleshooting Guides

Scenario 1: A newly synthesized NITD008 analog shows high in vitro cytotoxicity.

Possible Cause	Troubleshooting Steps
Off-target activity	<ol style="list-style-type: none">1. Assess mitochondrial toxicity: Perform assays to measure the inhibition of mitochondrial DNA and RNA synthesis.2. Broad cellular screening: Test the analog in a panel of different cell lines to see if the toxicity is cell-type specific.
Poor selectivity	<ol style="list-style-type: none">1. Compare viral RdRp vs. human polymerases inhibition: Determine the IC50 values for both the target viral RdRp and human DNA and RNA polymerases (including POLRMT). A low selectivity index indicates a higher potential for toxicity.2. Structural modification: Consider modifications that might enhance selectivity. For example, explore changes to the sugar pucker or the purine base that are better tolerated by the viral polymerase than by human polymerases.
Metabolic activation to a toxic species	<ol style="list-style-type: none">1. Incubate with liver microsomes: Analyze the metabolites formed after incubation with liver microsomes to identify potentially reactive intermediates.2. Modify metabolic soft spots: If a specific site of metabolic activation is identified, modify that part of the molecule to block or alter its metabolism.

Scenario 2: An analog has a good in vitro safety profile but shows toxicity in animal studies.

Possible Cause	Troubleshooting Steps
Pharmacokinetics (PK)	<ol style="list-style-type: none"> Analyze PK profile: Determine the Cmax, AUC, and half-life of the compound in the animal model. High exposure or poor clearance could lead to toxicity. Tissue distribution studies: Investigate if the compound accumulates in specific organs, which could explain organ-specific toxicity.
Metabolism in vivo	<ol style="list-style-type: none"> Identify in vivo metabolites: Analyze plasma and tissue samples from the animal studies to identify the major metabolites. A metabolite, rather than the parent compound, could be responsible for the toxicity. Compare in vitro and in vivo metabolism: Differences between in vitro and in vivo metabolism can explain unexpected toxicity.
Target-related toxicity in a complex biological system	<ol style="list-style-type: none"> Histopathology: Conduct a thorough histopathological examination of all major organs from the toxicology studies to identify the specific tissues affected. Investigate the mechanism in the affected tissue: Once the target organ for toxicity is known, more focused in vitro studies using cell types from that organ can be designed to understand the mechanism of toxicity.

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity and Cytotoxicity of NITD008

Virus	Cell Line	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)	Reference
Dengue Virus (DENV-2)	Vero	0.64	>50	>78	[2]
West Nile Virus (WNV)	Vero	Not specified	>50	-	[2]
Yellow Fever Virus (YFV)	Vero	Not specified	>50	-	[2]
Hepatitis C Virus (HCV)	Huh-7 (replicon)	0.11	>50	>454	[2]
Zika Virus (ZIKV)	Vero	0.137 - 0.241	>50	>207	[8]
Murine Norovirus (MNV)	RAW264.7	0.94	15.7	17.2	[9][10]
Feline Calicivirus (FCV)	CRFK	0.91	>120	>127.6	[9][10]

Table 2: In Vivo Toxicity Observations for NITD008

Species	Dose	Duration	Observed Toxicities	NOAEL	Reference
Rat	50 mg/kg/day (p.o.)	1 week	-	50 mg/kg	[2]
Rat	10 mg/kg/day (p.o.)	2 weeks	Irreversible corneal opacities, blood abnormalities, movement disorders	Not achieved	[2]
Dog	1 mg/kg/day (p.o.)	2 weeks	Moderate weight loss, decreased motor activity, retching, mucoid or bloody feces	Not achieved	[2]

Experimental Protocols

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (Primer Extension-Based)

Objective: To determine the inhibitory activity of NITD008 analogs against the viral RdRp.

Materials:

- Recombinant viral RdRp enzyme
- RNA template-primer
- Radionuclide-labeled nucleotide (e.g., [α -³³P]GTP)
- Unlabeled NTPs

- Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)
- NITD008 analog triphosphates
- Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.025% bromophenol blue)
- Polyacrylamide gel electrophoresis (PAGE) supplies

Procedure:

- Prepare a reaction mixture containing the RdRp enzyme, RNA template-primer, and the test compound (triphosphate form) in the reaction buffer.
- Incubate at the optimal temperature for the enzyme for a set period (e.g., 30 minutes).
- Initiate the polymerase reaction by adding the mixture of labeled and unlabeled NTPs.
- Allow the reaction to proceed for a specific time (e.g., 60 minutes).
- Stop the reaction by adding the stop solution.
- Denature the samples by heating.
- Separate the reaction products by denaturing PAGE.
- Visualize the results by autoradiography and quantify the band intensities to determine the IC₅₀ value of the compound.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxicity of NITD008 analogs in a cell-based assay.

Materials:

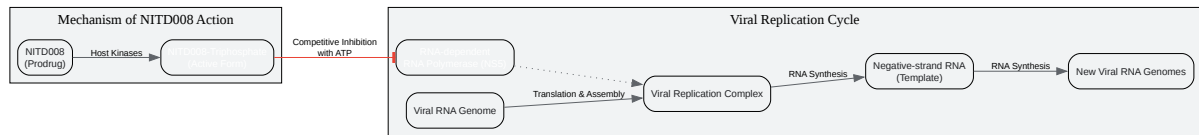
- Cell line of interest (e.g., HepG2, Vero)
- Cell culture medium

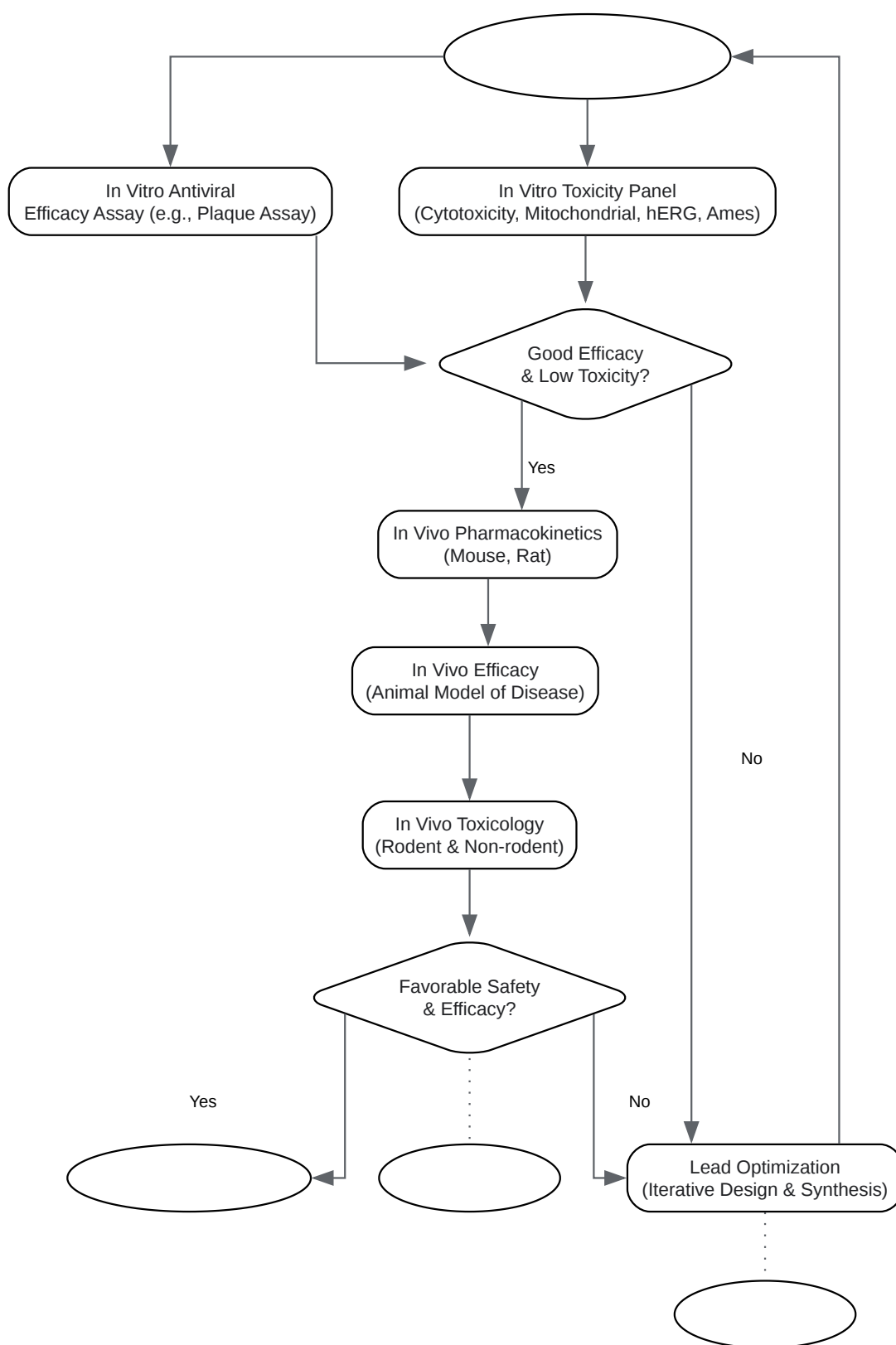
- 96-well plates
- NITD008 analogs
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
- Plate reader

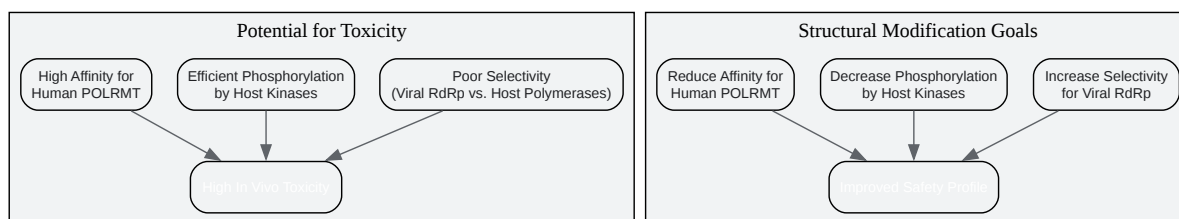
Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of the NITD008 analogs and incubate for a specified period (e.g., 48-72 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
- If using adherent cells, carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. For suspension cells, the solubilization solution can be added directly.
- Measure the absorbance at a wavelength of 570 nm using a plate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the CC50 value (the concentration that reduces cell viability by 50%).

Visualizations







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